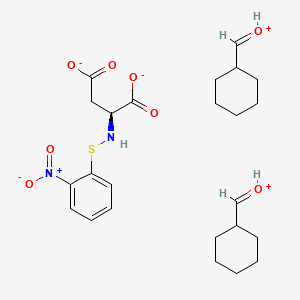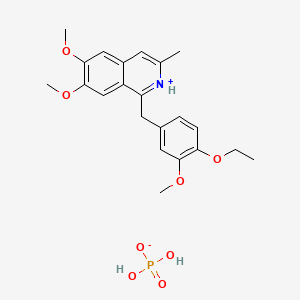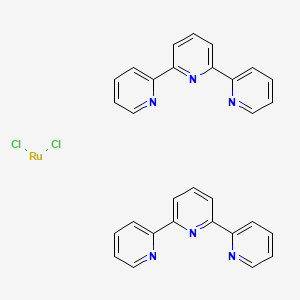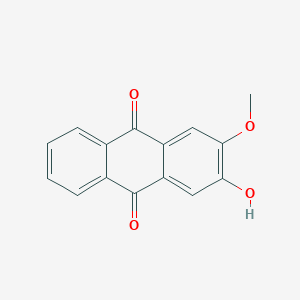![molecular formula C23H28N4O7 B13811955 4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoxazole ring, which is a key component of the compound. This can be achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes .
This is typically done through a series of condensation reactions, where the appropriate amines and acid chlorides are reacted under controlled conditions . The final step involves the esterification of the benzoic acid derivative to form the methyl ester, which is typically achieved using methanol and a strong acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help to streamline the process and improve yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can help to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester can undergo a variety of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium carbonate in acetone.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This can lead to a variety of biological effects, depending on the specific enzyme targeted. For example, inhibition of inflammatory enzymes can reduce inflammation, while inhibition of cancer-related enzymes can slow tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings, such as sulfamethoxazole and muscimol.
Carbamoyl derivatives: Compounds with similar carbamoyl groups, such as carbamazepine and felbamate.
Benzoic acid derivatives: Compounds with similar benzoic acid structures, such as aspirin and ibuprofen.
Uniqueness
What sets 4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for a wide range of applications in scientific research and industry .
Propriétés
Formule moléculaire |
C23H28N4O7 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
methyl 4-[[4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobutanoyl]-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C23H28N4O7/c1-15-12-19(26-34-15)25-20(28)9-10-22(30)27(14-21(29)24-13-18-4-3-11-33-18)17-7-5-16(6-8-17)23(31)32-2/h5-8,12,18H,3-4,9-11,13-14H2,1-2H3,(H,24,29)(H,25,26,28) |
Clé InChI |
WRMQQFRPQAQIEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CCC(=O)N(CC(=O)NCC2CCCO2)C3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


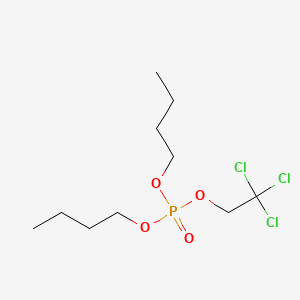
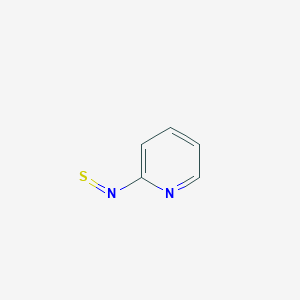


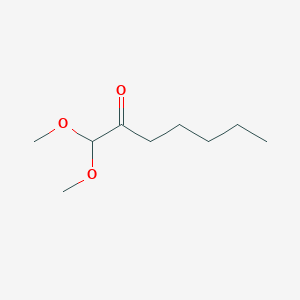
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)


![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
